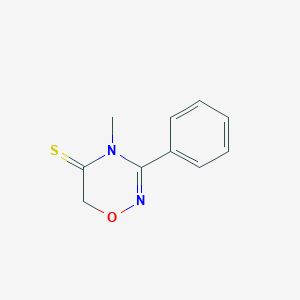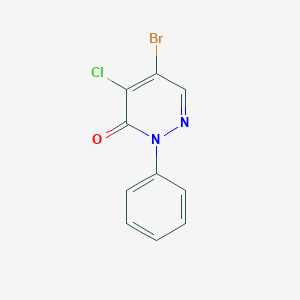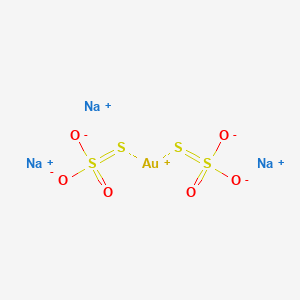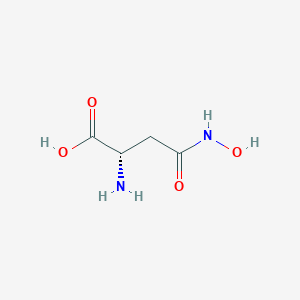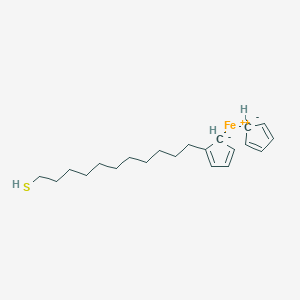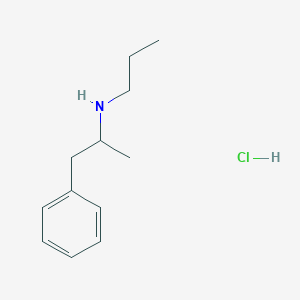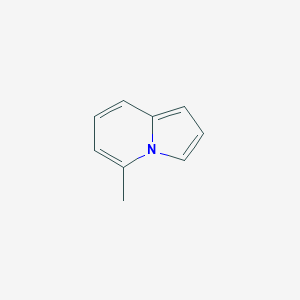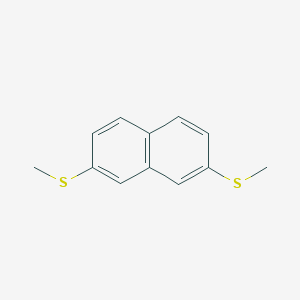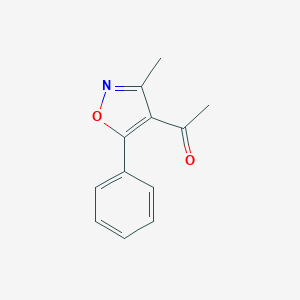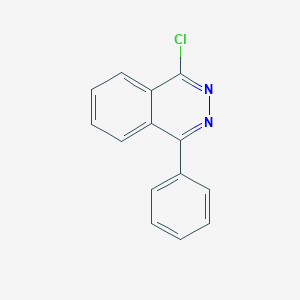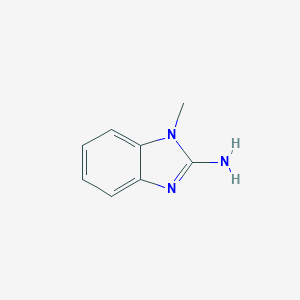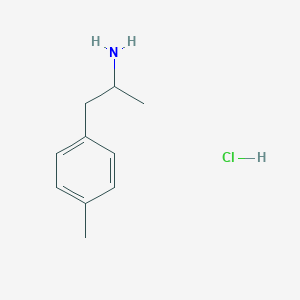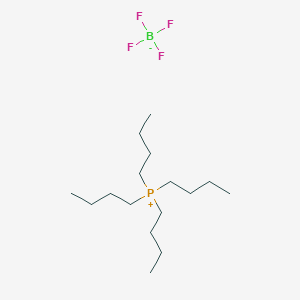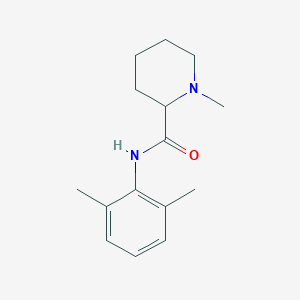![molecular formula C21H30F2 B158407 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol CAS No. 138074-21-2](/img/structure/B158407.png)
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been studied for its effects on sleep-wake regulation and appetite control.
Mécanisme D'action
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol acts as a selective antagonist of orexin receptors, specifically the orexin 1 and orexin 2 receptors. Orexin receptors are primarily expressed in the hypothalamus and play a key role in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol can modulate these physiological processes.
Effets Biochimiques Et Physiologiques
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been shown to have significant effects on sleep-wake regulation and appetite control. In animal models, the compound has been found to increase total sleep time, decrease wakefulness, and improve sleep quality. It has also been shown to reduce food intake and body weight in animal models and human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has several advantages for use in lab experiments. It is a selective and potent antagonist of orexin receptors, which allows for precise modulation of sleep-wake cycles and appetite control. However, the compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. One area of interest is the potential therapeutic applications of the compound in the treatment of sleep disorders and obesity. Another area of research is the development of more potent and selective orexin receptor antagonists based on the structure of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol and its effects on other physiological processes.
Méthodes De Synthèse
The synthesis of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared through a series of reactions involving cyclohexanone, propylmagnesium bromide, and 1,3-difluorobenzene. The final coupling reaction is carried out using palladium-catalyzed cross-coupling reaction between the key intermediates.
Applications De Recherche Scientifique
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. The compound has been studied for its effects on sleep-wake regulation and appetite control in animal models and human clinical trials.
Propriétés
Numéro CAS |
138074-21-2 |
|---|---|
Nom du produit |
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol |
Formule moléculaire |
C21H30F2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1,3-difluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h12-18H,2-11H2,1H3 |
Clé InChI |
JBLVUPDQNCHQFH-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



